molecular formula C19H18N2NaO4S B12411866 Parecoxib-d5 (sodium)

Parecoxib-d5 (sodium)

Cat. No.: B12411866
M. Wt: 398.4 g/mol
InChI Key: IMBMHWVEMVJSIQ-IYSLTCQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parecoxib-d5 (sodium) is a deuterated form of parecoxib sodium, a water-soluble and injectable prodrug of valdecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor used for the short-term management of perioperative pain . Parecoxib-d5 (sodium) is primarily used in scientific research to study the pharmacokinetics and metabolism of parecoxib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of parecoxib-d5 (sodium) involves the incorporation of deuterium atoms into the parecoxib molecule. One common method is to use deuterated reagents in the synthesis process. For example, 5-methyl-3,4-diphenylisoxazole can be used as a starting material, and deuterated solvents and reagents are employed to introduce deuterium atoms into the final product .

Industrial Production Methods

Industrial production of parecoxib-d5 (sodium) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Parecoxib-d5 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form valdecoxib-d5, the active metabolite.

    Reduction: Reduction reactions can convert parecoxib-d5 back to its precursor compounds.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed

    Valdecoxib-d5: The primary active metabolite formed through oxidation.

    Deuterated derivatives: Various deuterated derivatives can be formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, parecoxib-d5 (sodium) is used as a reference standard in analytical methods such as mass spectrometry to study the pharmacokinetics and metabolism of parecoxib .

Biology

In biological research, parecoxib-d5 (sodium) is used to investigate the metabolic pathways and biological effects of parecoxib. It helps in understanding the drug’s interaction with biological systems and its pharmacological properties .

Medicine

In medical research, parecoxib-d5 (sodium) is used to study the efficacy and safety of parecoxib in pain management. It is also used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of the drug .

Industry

In the pharmaceutical industry, parecoxib-d5 (sodium) is used in the development and quality control of parecoxib formulations. It helps in ensuring the consistency and reliability of the drug products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parecoxib-d5 (sodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution, making it a valuable tool in scientific research .

Properties

Molecular Formula

C19H18N2NaO4S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/i1D3,3D2;

InChI Key

IMBMHWVEMVJSIQ-IYSLTCQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na]

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.